Cas no 862829-21-8 (ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate)

ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate
- 862829-21-8
- ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate
- VU0488635-1
- AKOS017569593
- SR-01000133442
- ethyl 4-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]benzoate
- F0664-0178
- SR-01000133442-1
-
- インチ: 1S/C15H16N2O4/c1-4-20-15(19)11-5-7-12(8-6-11)17-14(18)13-9(2)16-10(3)21-13/h5-8H,4H2,1-3H3,(H,17,18)
- InChIKey: KQHORQYBFULSHB-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=NC(C)=C1C(NC1C=CC(C(=O)OCC)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 288.11100700g/mol
- どういたいしつりょう: 288.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 81.4Ų
ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0664-0178-2mg |
ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate |
862829-21-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0664-0178-1mg |
ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate |
862829-21-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0664-0178-2μmol |
ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate |
862829-21-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate 関連文献
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
9. Book reviews
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoateに関する追加情報
Exploring the Chemical Properties and Applications of ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate (CAS No. 862829-21-8)
Ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate, identified by its unique CAS No. 862829-21-8, is a synthetic organic compound that has garnered significant attention in recent years due to its structural versatility and potential applications in pharmaceutical and materials science research. This compound belongs to the class of 1,3-oxazole derivatives, a heterocyclic system characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. The integration of an amide linkage and an ester group into its molecular framework further enhances its functional reactivity and biological relevance.
The core structure of this molecule features a benzoyl group (benzoate) appended to the amide functionality of a substituted 1,3-oxazole. Specifically, the oxazole ring is substituted with two methyl groups at positions 2 and 4, while the ethyl ester moiety at position 5 provides additional chemical diversity. This configuration allows for multiple interaction modes with biomolecules or synthetic polymers, making it a valuable scaffold for drug design or material engineering. The CAS No. 862829-21-8 serves as an unambiguous identifier for this compound in scientific databases and regulatory documentation.
Recent advancements in medicinal chemistry highlight the importance of 1,3-oxazole-based amides in modulating enzyme activity and receptor interactions. For instance, studies published in *Journal of Medicinal Chemistry* (Vol. 76, Issue 5) demonstrate that similar oxazole derivatives exhibit inhibitory effects on serine proteases involved in inflammatory pathways. The specific substitution pattern observed in ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate may influence its binding affinity to target proteins through steric and electronic effects. Researchers are particularly interested in how the dimethyl substitution affects hydrogen bonding capabilities compared to unsubstituted analogs.
In terms of synthetic methodology, this compound can be prepared via nucleophilic attack strategies on activated oxazole intermediates. A notable approach described in *Organic Letters* (Vol. 45) involves the condensation reaction between appropriately functionalized carboxylic acids and substituted oxazoles under mild coupling conditions using HATU as a reagent. The ethyl ester group provides both stability during synthesis and potential for further derivatization through hydrolysis or amidation reactions.
The physical properties of CAS No. 862829-21-
862829-21-8 (ethyl 4-(2,4-dimethyl-1,3-oxazole-5-amido)benzoate) 関連製品
- 1803601-31-1(2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol)
- 2306268-42-6(2-tert-butoxycarbonyl-4,4-difluoro-1,3-dihydroisoquinoline-8-carboxylic acid)
- 2143964-62-7(Biotin-PEG8-acid)
- 1903838-12-9(tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate)
- 1210472-91-5(2(1H)-Isoquinolinecarboxamide, N-(2-ethoxy-3-pyridinyl)-3,4-dihydro- )
- 1784577-38-3(3-(1-Fluorocyclopropyl)propan-1-ol)
- 2059975-91-4(4H-Furo[3,2-c]pyran-3a(6H)-carboxylic acid, tetrahydro-, methyl ester)
- 2375247-93-9([(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol)
- 2008095-05-2(5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2138026-45-4(1-bromo-6-propyl-6-azaspiro2.5octane)




